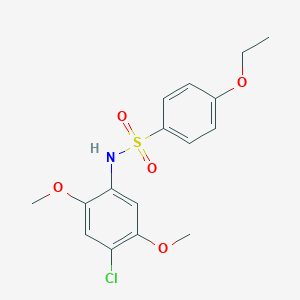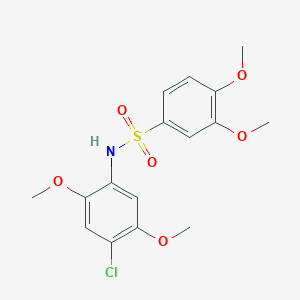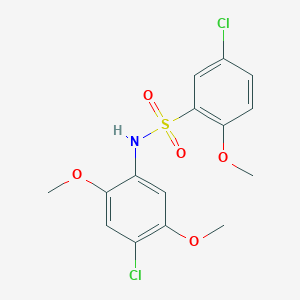
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide, also known as EPI, is a small molecule that has been extensively studied for its potential use in cancer treatment. EPI belongs to the family of isoindoline-1,3-dione derivatives and has shown promising results in inhibiting the growth of cancer cells.
Wirkmechanismus
The mechanism of action of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide involves the inhibition of topoisomerase II activity, which leads to the accumulation of DNA double-strand breaks and ultimately induces apoptosis in cancer cells. N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has been shown to have low toxicity and high selectivity for cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has been found to have anti-angiogenic properties, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide in lab experiments is its high selectivity for cancer cells, which allows for targeted cancer therapy. Additionally, N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has low toxicity and has been found to have minimal effects on normal cells. However, one limitation of using N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide in lab experiments is its low solubility, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide. One direction is to optimize the synthesis method to improve the yield and purity of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide. Another direction is to further investigate the mechanism of action of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide, particularly its effects on the Akt/mTOR signaling pathway. Additionally, further preclinical and clinical studies are needed to evaluate the efficacy and safety of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide as a potential cancer therapy.
Synthesemethoden
The synthesis of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide involves the reaction of 4-ethylbenzoyl chloride with phthalic anhydride in the presence of a base catalyst. The resulting intermediate is then treated with aniline to yield N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide. The yield of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Eigenschaften
Produktname |
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide |
|---|---|
Molekularformel |
C23H18N2O3 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide |
InChI |
InChI=1S/C23H18N2O3/c1-2-15-8-11-17(12-9-15)24-21(26)16-10-13-19-20(14-16)23(28)25(22(19)27)18-6-4-3-5-7-18/h3-14H,2H2,1H3,(H,24,26) |
InChI-Schlüssel |
IWCDTOQWXXJLBR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)


![1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B288800.png)




![6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B288812.png)
![1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B288816.png)
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288819.png)